Five-Membered Ring Analogs Exhibit Reduced In Vitro Cytotoxicity Compared to Ifosfamide in Multiple Cancer Lines
When two oxazaphospholidine (five-membered ring) ifosfamide analogs were directly compared with ifosfamide in an in vitro cytotoxicity panel, both five-membered compounds demonstrated markedly lower activity than the six-membered parent, confirming that the oxazaphospholidine scaffold attenuates cytotoxic potency [1]. The study further established that both the six-membered ring and the two N‑2-chloroethyl side chains are required for full generation of the ultimate alkylator, the ifosfamide mustard [1]. While this study did not include the exact title compound, the structural identity of the core oxazaphospholidine ring provides class‑level inference that N,3-bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide will similarly display reduced intrinsic cytotoxicity relative to ifosfamide.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Not directly measured for title compound; structurally analogous oxazaphospholidine ifosfamide analogs exhibited 'low biological activity' [1] |
| Comparator Or Baseline | Ifosfamide (six-membered oxazaphosphorine) – standard clinical alkylator |
| Quantified Difference | Qualitative assessment: oxazaphospholidine analogs << ifosfamide |
| Conditions | In vitro cytotoxicity assay (specific cell lines not detailed in abstract) [1] |
Why This Matters
Procurement of this compound enables negative-control or attenuated-activity studies in DNA‑damage response experiments where full ifosfamide potency would obscure mechanistic readouts.
- [1] Kutscher B, et al. Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring. Arzneimittelforschung. 1995 Mar;45(3):323-6. PMID: 7741794. View Source
